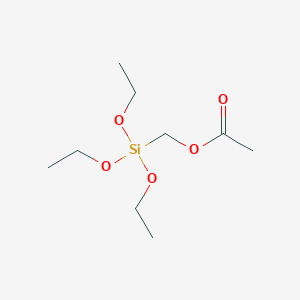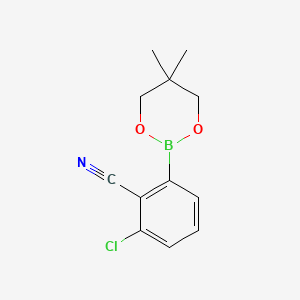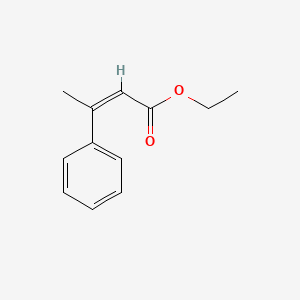
Ethyl 3-phenylbut-2-enoate
Overview
Description
Ethyl 3-phenylbut-2-enoate, also known as ethyl (E)-3-phenylbut-2-enoate or ethyl trans-beta-methylcinnamate, is an organic compound with the molecular formula C12H14O2 . It has an average mass of 190.238 Da and a monoisotopic mass of 190.099380 Da .
Synthesis Analysis
The synthesis of this compound involves the epoxidation process . This process uses meta-chloroperbenzoic acid (MCPBA) to form a constituent of a popular food flavoring agent known as "strawberry aldehyde" . The product is then purified by column chromatography and analyzed by NMR and GC-MS .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure also includes a double bond, which is indicated by the term ‘enoate’ in its name .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 268.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.7±3.0 kJ/mol and a flash point of 143.7±10.1 °C . Its index of refraction is 1.516, and it has a molar refractivity of 56.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Enantioselective Hydrogenation
Ethyl 3-phenylbut-2-enoate is used in the hydrogenation process to produce ethyl 2-hydroxy-4-arylbutyrate. This process is highly enantioselective, involving sequential hydrogenation of CO and CC bonds, sensitive to reaction temperature. Hydrolysis of the product yields 2-hydroxy-4-phenylbutyric acid with high enantiomeric excess and yield after recrystallization. This highlights its potential in producing chiral compounds with specific optical orientations, valuable in pharmaceuticals and fine chemicals (Meng, Zhu, & Zhang, 2008).Synthesis of Fluorinated Compounds
It also plays a role in the synthesis of fluorinated compounds. The transformation of (E)- and (Z)-2-fluoroalk-2-enoates, derived from this compound, into target 3-fluorofuran-2(5H)-ones involves efficient Z/E photoisomerisation and acid-catalysed cyclisation. This process is significant in the synthesis of novel fluorinated building blocks, which are important in various chemical industries including pharmaceuticals and agrochemicals (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).Crystal Packing Studies
Studies on this compound derivatives have revealed insights into crystal packing interactions. Investigations on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have shown the presence of rare N⋯π and O⋯π interactions, which differ from typical hydrogen bonding. This research contributes to a better understanding of molecular interactions in crystalline materials, which is crucial in material science and crystal engineering (Zhang, Wu, & Zhang, 2011).Biotransformation by Fungi
This compound and its derivatives are substrates for biotransformation mediated by fungi like Pleurotus ostreatus. The fungus displays enoate reductase activity towards these compounds, resulting in the production of saturated ketones and alcohols with high chemoselectivity and enantiomeric enrichment. This process demonstrates the potential of using fungal biocatalysts in organic synthesis, particularly in the production of chiral compounds (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).Synthesis of Quinoline Derivatives
This compound derivatives have been used in the synthesis of quinoline derivatives. This involves intramolecular cyclization processes leading to the formation of new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. Such compounds have applications in pharmaceuticals, particularly in the development of novel therapeutic agents (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).Enantioselective Bioreduction
This compound is involved in enantioselective bioreduction processes mediated by microorganisms like Candida parapsilosis. This results in the formation of (S)-2-hydroxy compounds with high enantiomeric excesses, highlighting the compound's utility in producing enantiomerically pure substances, which are vital in the synthesis of various bioactive molecules (Baskar, Pandian, Priya, & Chadha, 2004).
Safety and Hazards
Ethyl 3-phenylbut-2-enoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-phenylbut-2-enoate involves the condensation of ethyl acetoacetate with benzaldehyde, followed by dehydration of the resulting intermediate to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Ethanol", "Sulfuric acid", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 10.0 g of ethyl acetoacetate in 50 mL of ethanol in a round-bottom flask.", "Step 2: Add 9.2 g of benzaldehyde and 10.0 g of sodium ethoxide to the flask and stir the mixture at room temperature for 1 hour.", "Step 3: Add 10 mL of water to the flask and stir for an additional 30 minutes.", "Step 4: Add 10 mL of 10% sulfuric acid to the flask and stir for 10 minutes.", "Step 5: Separate the organic layer and wash it with 10 mL of water and 10 mL of saturated sodium chloride solution.", "Step 6: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 7: Evaporate the solvent under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain Ethyl 3-phenylbut-2-enoate." ] } | |
CAS RN |
945-93-7 |
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl (Z)-3-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9- |
InChI Key |
BSXHSWOMMFBMLL-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C1=CC=CC=C1 |
SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ethyl 3-phenylbut-2-enoate a suitable substrate for studying asymmetric hydrogenation with iridium catalysts?
A1: this compound is a prochiral trisubstituted alkene, a class of molecules often used as a benchmark for evaluating the effectiveness of new chiral catalysts in asymmetric hydrogenation reactions. [, ] This is because the successful reduction of these substrates, yielding chiral products, is of great interest to the pharmaceutical and fine chemical industries. The studies cited used this compound alongside other substrates to investigate the performance of novel iridium catalysts with proline-based ligands.
Q2: How do the different types of proline-based ligands described in the research impact the performance of iridium catalysts in asymmetrically hydrogenating this compound?
A2: The research by [] describes several types of proline-based ligands for iridium catalysts, categorized as P,O ligands (including carbamatophosphines, amidophosphines, and ureaphosphines) and P,N ligands. Each type forms a different size metallacycle upon binding to iridium. While all ligand types were able to catalyze the asymmetric hydrogenation of this compound, the P,O ligand/iridium complexes, particularly those with amidophosphine or ureaphosphine ligands, generally demonstrated higher enantioselectivities compared to the P,N ligand systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



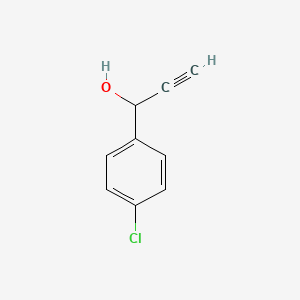
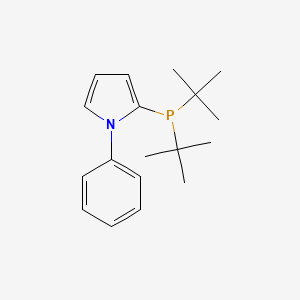
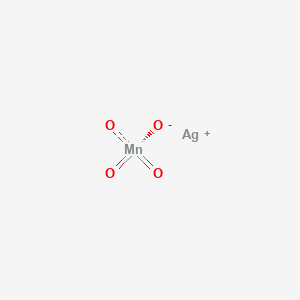
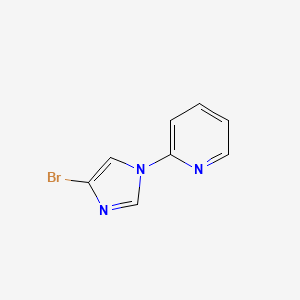
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)

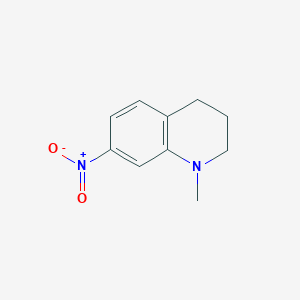

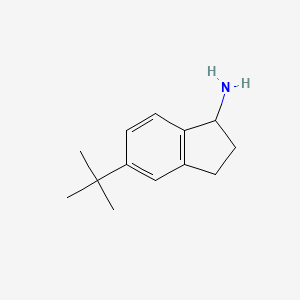
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
